The Chemical Landscape of Aceritannin: A Technical Guide for Researchers
The Chemical Landscape of Aceritannin: A Technical Guide for Researchers
An in-depth exploration of the structure, biological activities, and experimental protocols associated with Aceritannin (Ginnalin A), a gallotannin of significant interest in drug development.
Introduction
Aceritannin, also known as Ginnalin A, is a hydrolyzable tannin first isolated from the leaves of Acer ginnala Maxim. As a member of the gallotannin family, its structure is characterized by a central polyol core esterified with gallic acid moieties. Extensive research has identified Aceritannin as a bioactive molecule with a range of potential therapeutic applications, including anti-cancer and anti-diabetic properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and relevant experimental methodologies for researchers and drug development professionals.
Chemical Structure and Properties
The definitive chemical structure of Aceritannin has been elucidated as 2,6-di-O-galloyl-1,5-anhydro-D-glucitol .[1][3] This structure consists of a 1,5-anhydro-D-glucitol core, a derivative of glucose, with two galloyl groups attached at the 2nd and 6th positions.[3]
Table 1: Chemical and Physical Properties of Aceritannin
| Property | Value | Reference |
| Systematic Name | 2,6-di-O-galloyl-1,5-anhydro-D-glucitol | [1][3] |
| Synonyms | Ginnalin A, Acertannin | [4] |
| Molecular Formula | C₂₀H₂₀O₁₃ | [5][4] |
| Molecular Weight | 468.37 g/mol | |
| CAS Number | 76746-56-0 | [1] |
| Appearance | Crystalline substance | [1] |
| Melting Point | 164-166 °C | [5] |
| Optical Rotation | [α]D +20° | [5] |
Biological Activities and Mechanisms of Action
Aceritannin has demonstrated significant biological activity in several areas, primarily as an enzyme inhibitor and a modulator of cellular signaling pathways.
Dual Inhibition of PTP1B and α-glucosidase
Recent studies have highlighted Aceritannin's potential as a dual inhibitor of protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase, both of which are key targets in the management of diabetes.[2]
Table 2: In Vitro Inhibitory Activity of Aceritannin
| Enzyme Target | IC₅₀ Value | Positive Control | IC₅₀ of Control | Reference |
| PTP1B | 3.46 - 12.65 µM | Ursolic acid | 5.10 µM | [2] |
| α-glucosidase | 0.88 - 6.06 µM | Acarbose | 141.62 µM | [2] |
Modulation of Ceramide Signaling
Aceritannin has been shown to influence intracellular ceramide levels. It promotes the expression of the ceramide synthase 3 (CERS3) gene, leading to an increase in intracellular ceramide.[6][7] Ceramide is a critical lipid messenger involved in various cellular processes, including apoptosis.[8][9] The modulation of this pathway is a key aspect of Aceritannin's potential anti-cancer effects.
Experimental Protocols
The following sections detail the methodologies for key experiments related to the biological activities of Aceritannin.
PTP1B and α-glucosidase Inhibition Assays
The inhibitory effects of Aceritannin on PTP1B and α-glucosidase can be determined using spectrophotometric methods.
Experimental Workflow:
Protocol for PTP1B Inhibition:
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Recombinant PTP1B enzyme is pre-incubated with varying concentrations of Aceritannin in a suitable buffer (e.g., 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol).
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The reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (p-NPP).
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The mixture is incubated at 37°C.
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The reaction is terminated by the addition of an alkaline solution (e.g., 1 N NaOH).
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The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
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The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of Aceritannin.
Protocol for α-glucosidase Inhibition:
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α-glucosidase from a suitable source (e.g., Saccharomyces cerevisiae) is pre-incubated with different concentrations of Aceritannin in a buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
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The substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), is added to start the reaction.
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The reaction mixture is incubated at 37°C.
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The reaction is stopped by adding a sodium carbonate solution.
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The absorbance of the released p-nitrophenol is measured at 405 nm.
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The inhibitory activity and IC₅₀ value are calculated.
Analysis of Intracellular Ceramide Levels
The effect of Aceritannin on intracellular ceramide levels can be assessed using techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Protocol Outline:
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Culture a relevant cell line (e.g., cancer cell line) and treat with Aceritannin for a specified duration.
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Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., chloroform/methanol).
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Analyze the lipid extract using HPLC-MS/MS to separate and quantify different ceramide species.
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Compare the ceramide levels in Aceritannin-treated cells to untreated control cells to determine the fold-change.
Conclusion
Aceritannin presents a compelling profile as a bioactive natural product with a well-defined chemical structure and significant, quantifiable biological activities. Its dual inhibitory action on key diabetic enzyme targets and its ability to modulate the ceramide signaling pathway underscore its potential for further investigation in the development of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for researchers to explore and validate the therapeutic promise of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro biological activity of tannins from Acacia and other tree fruits: Correlations with colorimetric and gravimetric phenolic assays [scielo.org.za]
- 6. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. researchgate.net [researchgate.net]
